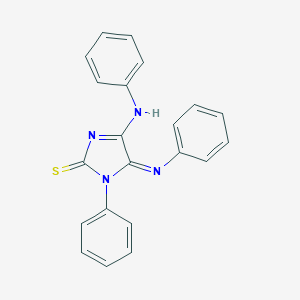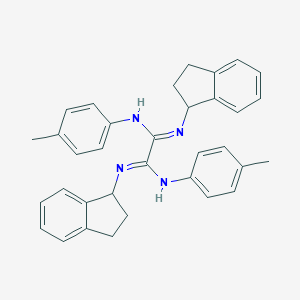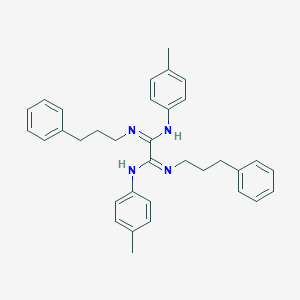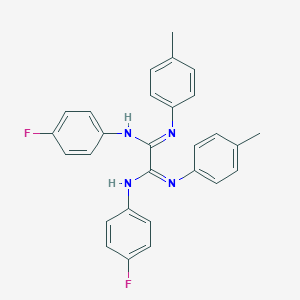
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione (PBIT) is a chemical compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals and materials science. PBIT is a member of the imidazolidine-2-thione family of compounds, which are known for their diverse biological and chemical properties.
Scientific Research Applications
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit antiviral, antibacterial, and anticancer properties. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been investigated for its use in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit strong binding affinity towards metal ions such as copper, cobalt, and nickel. The coordination complexes formed between 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione and metal ions have been shown to exhibit a variety of biological and chemical properties, such as catalytic activity and antimicrobial activity.
Biochemical and Physiological Effects
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit a variety of biochemical and physiological effects, including antiviral, antibacterial, and anticancer properties. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer cells. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has also been shown to exhibit antiviral properties against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in lab experiments is its versatility. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be easily synthesized using a variety of methods, and it can be used in a wide range of applications. Additionally, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione exhibits strong binding affinity towards metal ions, which makes it useful in catalysis and other chemical reactions. However, one limitation of using 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in lab experiments is its potential toxicity. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit cytotoxicity towards certain types of cells, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. One area of research that has received significant attention is the development of new materials based on 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit unique properties that make it useful in the development of new materials, such as polymers and nanomaterials. Another area of research that has potential for future development is the use of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in catalysis. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit catalytic activity towards a variety of reactions, and further research may lead to the development of new catalysts based on 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. Finally, the potential use of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in the treatment of various diseases, such as cancer and viral infections, is an area of research that may lead to significant advances in the field of medicine.
Synthesis Methods
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be synthesized through a variety of methods, including the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a catalyst. Another method involves the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a base. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can also be synthesized through the reaction of 2-mercaptobenzimidazole with an aldehyde and an amine in the presence of a reducing agent.
properties
Product Name |
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione |
|---|---|
Molecular Formula |
C21H16N4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-anilino-1-phenyl-5-phenyliminoimidazole-2-thione |
InChI |
InChI=1S/C21H16N4S/c26-21-24-19(22-16-10-4-1-5-11-16)20(23-17-12-6-2-7-13-17)25(21)18-14-8-3-9-15-18/h1-15H,(H,22,24,26) |
InChI Key |
JNLPISNKOBIBJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)







![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)